Lipophilicity (LogP) Compared to Closest Structural Analogs: 1-(1-Phenylethyl)pyrrolidine vs. 1-(2-Phenylethyl)pyrrolidine vs. N-Benzylpyrrolidine vs. N-Phenylpyrrolidine
1-(1-Phenylethyl)pyrrolidine exhibits a computed LogP of 2.78 (MolBase) or 2.6 (XlogP) [1]. This value is approximately 0.5 log units higher than its positional isomer 1-(2-phenylethyl)pyrrolidine (LogP 2.26) [2], 0.4-0.6 log units higher than N-benzylpyrrolidine (LogP 2.19) [3], and 0.4 log units higher than N-phenylpyrrolidine (LogP 2.35-2.42) [4]. The enhanced lipophilicity of the 1-(1-phenylethyl) substitution pattern reflects the increased hydrocarbon character introduced by the methyl branch adjacent to the nitrogen.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.78 (MolBase) / 2.6 (XlogP) |
| Comparator Or Baseline | 1-(2-phenylethyl)pyrrolidine (LogP 2.26); N-benzylpyrrolidine (LogP 2.19); N-phenylpyrrolidine (LogP 2.35-2.42) |
| Quantified Difference | ΔLogP = +0.52 (vs. 1-(2-phenylethyl)); +0.59 (vs. N-benzyl); +0.36-0.43 (vs. N-phenyl) |
| Conditions | Computed LogP values from MolBase, ChemSpider, PubChem, and MolBase databases |
Why This Matters
A 0.5 LogP difference corresponds to a ~3-fold difference in partition coefficient, which can significantly affect solubility, membrane permeability, and extraction behavior in both synthetic workup and biological assays.
- [1] Chem960. Pyrrolidine, 1-(1-phenylethyl)-. XlogP value. Retrieved from https://m.chem960.com. View Source
- [2] ChemSrc. 1-(2-phenylethyl)pyrrolidine. Physicochemical properties. Retrieved from https://m.chemsrc.com. View Source
- [3] ChemSpider. 1-Benzylpyrrolidine. ACD/LogP value. Retrieved from https://inchis.chemspider.com. View Source
- [4] MolBase. N-Phenylpyrrolidine. LogP value. Retrieved from https://qiye.molbase.cn. View Source
